1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
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Overview
Description
The compound “1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea” belongs to a class of compounds known as imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazopyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazopyridines from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Molecular Structure Analysis
Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Recent advances in radical reactions for the direct functionalization of imidazopyridines have been summarized . These include strategies through transition metal catalysis, metal-free oxidation, and photocatalysis .
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structural features often focuses on their synthesis and potential as intermediates for further chemical transformations. For example, studies have demonstrated methods for synthesizing compounds with the benz[h]imidazo[1,2-c]quinazoline ring system, highlighting the versatility of urea derivatives in forming complex heterocyclic structures through thermal decomposition or treatment with base (Petridou-Fischer & Papadopoulos, 1984). Similar methodologies could be applicable to the synthesis of "1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea" and exploring its chemical properties.
Biological Activities
Heterocyclic compounds containing urea or thiourea moieties are extensively studied for their biological activities. For instance, novel heterocyclic compounds have been synthesized for antibacterial evaluation, with some showing high activities against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013). Similarly, (imidazo[1,2-a]pyrazin-6-yl)ureas have been investigated for their antiproliferative agents targeting P53 in non-small cell lung cancer cell lines, suggesting the potential of similar compounds in cancer research (Bazin et al., 2016).
Catalytic Applications
Urea derivatives also find applications as catalysts in chemical syntheses. For example, urea has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing its role in facilitating multicomponent condensation reactions (Ranu, Banerjee, & Roy, 2008).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazo[1,2-a]pyridine moiety , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Compounds containing the imidazo[1,2-a]pyridine moiety are known to interact with various targets in the body, leading to a wide range of biological effects .
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.
Result of Action
The imidazo[1,2-a]pyridine moiety is known to have a wide range of applications in medicinal chemistry , suggesting that it may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-12-10-15-21(8-9-22(15)20-12)7-6-18-16(23)19-11-13-2-4-14(17)5-3-13/h2-5,8-10H,6-7,11H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKZRHKUIOZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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